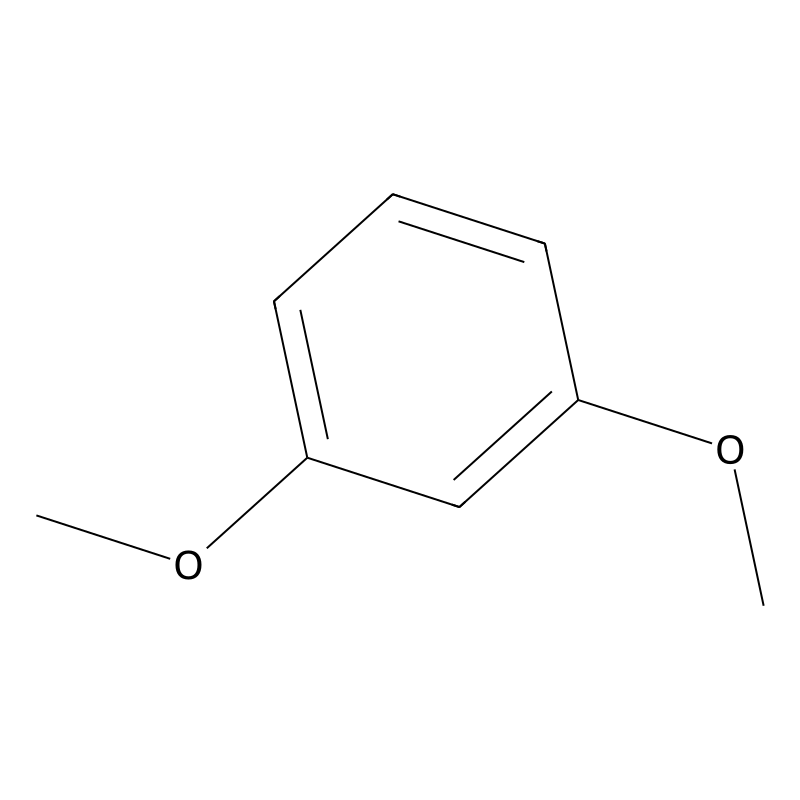

1,3-Dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis:

- Synthesis of complex molecules: 1,3-Dimethoxybenzene can serve as a starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of oxathiane spiroketal donors, which are valuable building blocks for the synthesis of various biologically active compounds [].

Chemical Studies:

- Formation of complexes: 1,3-Dimethoxybenzene has been used to study the formation of complexes with different chemical species. For instance, research has explored its ability to form pi- and O-ylidic complexes with dichlorocarbene (CCl2) []. These studies provide insights into the reactivity and behavior of 1,3-dimethoxybenzene in various chemical environments.

Biological Research:

- Investigating biological effects: While the specific mechanisms are still being explored, 1,3-dimethoxybenzene has been found to exhibit some biological effects in certain studies. For example, research has investigated its potential impact on glucose oxidation in isolated brown fat cells []. It is important to note that these studies are in their preliminary stages, and further research is needed to understand the full scope of 1,3-dimethoxybenzene's biological effects.

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound with the molecular formula . It features a benzene ring substituted with two methoxy groups at the 1 and 3 positions. This compound is characterized by its aromatic properties and is a colorless liquid at room temperature, with a distinct sweet odor. Its physical properties include a boiling point of approximately 185 °C and a melting point of -27 °C, making it relatively stable under standard conditions .

- Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions. For instance, it can undergo nitration or sulfonation.

- Organometallic Chemistry: It can form organometallic derivatives which have been studied for their reactivity and potential applications in synthesis .

- Trifluoromethylation: Recent studies have introduced methods for trifluoromethylation of 1,3-dimethoxybenzene using pulsed light, demonstrating its versatility in synthetic chemistry .

Research indicates that 1,3-dimethoxybenzene exhibits various biological activities. It has been noted for its potential antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems. Additionally, its derivatives have been explored for their pharmacological potential, including anti-inflammatory and antimicrobial activities .

Several methods are available for synthesizing 1,3-dimethoxybenzene:

- Methoxylation of Resorcinol: This method involves the reaction of resorcinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Friedel-Crafts Alkylation: Aromatic substitution can be achieved using methanol and an acid catalyst to introduce methoxy groups onto the benzene ring.

- Reduction of Other Compounds: Certain precursors can be reduced to yield 1,3-dimethoxybenzene through catalytic hydrogenation or other reduction techniques .

1,3-Dimethoxybenzene finds numerous applications across various fields:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Flavoring Agent: Due to its pleasant aroma, it is sometimes used in the fragrance industry.

- Research Chemical: It is utilized in laboratory settings for various

Interaction studies involving 1,3-dimethoxybenzene often focus on its reactivity with other chemical species. For example:

- Reactivity with Electrophiles: The presence of methoxy groups enhances the compound's reactivity towards electrophiles, making it a useful substrate in synthetic organic chemistry.

- Biological Interactions: Investigations into its interactions with biological molecules have highlighted its potential as an antioxidant and its ability to modulate certain enzymatic activities .

1,3-Dimethoxybenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Dimethoxybenzene | Two methoxy groups at positions 1 and 2 | More reactive due to ortho substitution |

| 1,4-Dimethoxybenzene | Two methoxy groups at positions 1 and 4 | Less steric hindrance compared to 1,3-dimethoxy |

| Anisole | One methoxy group at position 1 | Lacks additional substituent compared to 1,3-dimethoxy |

| Resorcinol | Hydroxy groups at positions 1 and 3 | Different functional groups leading to varied reactivity |

Classical Synthesis Approaches

Methylation of Resorcinol

The methylation of resorcinol (1,3-dihydroxybenzene) represents the most direct route to 1,3-dimethoxybenzene. In this reaction, resorcinol undergoes sequential methylation at its two hydroxyl groups. A typical procedure involves treating resorcinol with dimethyl sulfate in the presence of sodium hydroxide [2] [7]. The alkali deprotonates the phenolic hydroxyl groups, converting them into nucleophilic alkoxide ions that attack the electrophilic methyl groups of dimethyl sulfate.

Key steps include:

- Dissolving resorcinol in an aqueous sodium hydroxide solution.

- Gradual addition of dimethyl sulfate under controlled temperatures (26–30°C) [2].

- Stirring until methylation completes, followed by extraction and distillation.

This method achieves yields exceeding 80% under optimized conditions, though side reactions such as over-methylation or ether cleavage may occur if stoichiometry or temperature is not carefully regulated [7].

Dimethyl Sulfate-Based Methodologies

Dimethyl sulfate’s efficacy as a methylating agent stems from its high reactivity and ability to transfer methyl groups under mild conditions. The reaction proceeds via an SN2 mechanism, where the methoxy group displaces the sulfate leaving group [2]. A notable laboratory-scale adaptation involves combining resorcinol, methanol, and dimethyl sulfate at subzero temperatures (−5°C) to minimize byproduct formation [2]. After quenching with water, the product is isolated as a colorless to light-yellow liquid with a boiling point of 217°C [1].

Alkali-Catalyzed Transformations

Alkali metals or hydroxides play a dual role in classical syntheses: deprotonating resorcinol and neutralizing the sulfuric acid byproduct. Potassium hydroxide, for instance, accelerates the reaction by increasing the nucleophilicity of the phenolic oxygen [7]. However, excessive alkali can lead to saponification of dimethyl sulfate, reducing methylating efficiency. Optimal molar ratios (resorcinol:dimethyl sulfate:base ≈ 1:2:2) ensure complete conversion while mitigating side reactions [2].

Modern Synthetic Routes

Green Chemistry Applications

Recent advances emphasize sustainability, replacing toxic reagents with benign alternatives. Ionic liquids, such as imidazolium-based solvents, have been explored as recyclable reaction media that enhance selectivity and reduce waste [5]. Additionally, enzymatic methylation using O-methyltransferases (OMTs) offers an eco-friendly alternative. For example, fungal OMTs selectively transfer methyl groups from S-adenosylmethionine (SAM) to resorcinol derivatives, achieving regioselective dimethoxybenzene synthesis without harsh conditions [4].

Catalytic Methylation Processes

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) improve reaction efficiency by providing active sites for methyl group transfer. A study demonstrated that palladium-supported catalysts facilitate methylation at lower temperatures (50–80°C), reducing energy consumption [4]. Furthermore, biocatalytic methods using engineered methyltransferases enable precise control over regioselectivity, as seen in the production of ortho- and para-methylated intermediates [4].

Scalable Laboratory Procedures

Scalability is critical for industrial adoption. Continuous-flow reactors have been employed to synthesize 1,3-dimethoxybenzene in high throughput, with real-time monitoring ensuring consistent product quality [6]. These systems minimize thermal gradients and byproduct formation, achieving >90% purity in single-pass operations [6].

Comparative Analysis of Synthesis Efficiency

Yield Optimization Strategies

Yield improvements rely on optimizing parameters such as:

- Temperature: Lower temperatures (−5 to 30°C) favor mono-methylation, while higher temperatures (50–80°C) accelerate di-methylation [2] [7].

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates [4].

- Catalyst loading: Biocatalytic systems require precise enzyme-to-substrate ratios (1:10–1:50) to maximize turnover [4].

Regioselectivity Considerations

Regioselectivity challenges arise due to resorcinol’s symmetrical structure. Classical methods often produce mixtures, necessitating costly separations. In contrast, enzymatic approaches using O-methyltransferases achieve >95% regioselectivity for 1,3-dimethoxybenzene by leveraging substrate-enzyme binding specificity [4]. Computational modeling has further aided in designing mutants with enhanced selectivity, such as the W387H variant of fungal OMTs [4].

Directing Effects of Methoxy Groups

The electronic properties of 1,3-dimethoxybenzene are fundamentally governed by the electron-donating characteristics of the two methoxy substituents positioned at the meta relationship. Both methoxy groups function as strong electron-donating groups through resonance effects, significantly activating the aromatic ring toward electrophilic aromatic substitution reactions [1] [2].

The methoxy groups exert their directing influence through donation of electron density from the oxygen lone pairs into the aromatic π-system via resonance [3] [4]. This electron donation creates regions of enhanced electron density at specific positions on the benzene ring, making these positions more susceptible to electrophilic attack. The combined effect of two methoxy groups in meta-disposition creates a unique reactivity pattern that distinguishes 1,3-dimethoxybenzene from other dimethoxybenzene isomers [1] [2].

In electrophilic aromatic substitution mechanisms, the methoxy groups stabilize the sigma complex intermediate through resonance donation [3] [5]. When an electrophile attacks the benzene ring, the resulting carbocation intermediate is stabilized by electron donation from the methoxy groups, lowering the activation energy for the reaction and increasing the overall reaction rate compared to unsubstituted benzene [4] [5].

The directing effects operate through both electronic and steric considerations. The electronic effects predominate, with the methoxy oxygen atoms providing electron density to stabilize positively charged intermediates [1] [2]. The steric effects are generally secondary but can influence regioselectivity when multiple positions are electronically equivalent [2].

Regioselectivity Patterns

The regioselectivity patterns observed in electrophilic aromatic substitution reactions of 1,3-dimethoxybenzene demonstrate remarkable consistency across different electrophilic reagents. Experimental evidence consistently shows that substitution occurs preferentially at the 4-position, which is para to one methoxy group and ortho to the other [6] [7].

In bromination reactions using N-bromosuccinimide, 1,3-dimethoxybenzene yields 4-bromo-1,3-dimethoxybenzene as the exclusive product in 94% yield [6]. Nuclear magnetic resonance spectroscopy confirms that the bromine substituent exclusively occupies the 4-position, with no detectable formation of regioisomeric products [6]. This high regioselectivity demonstrates the strong directing influence of the methoxy groups in controlling the site of electrophilic attack.

Nitration reactions in perchloric acid medium exhibit similar regioselectivity patterns [7]. The rate profiles for nitration of 1,3-dimethoxybenzene closely resemble those of other highly activated aromatic compounds, suggesting that the reaction proceeds through similar mechanistic pathways [7]. The nitration occurs selectively at the 4-position, consistent with the directing effects of the methoxy groups.

The regioselectivity can be rationalized through analysis of the sigma complex intermediates formed during electrophilic attack at different positions [3] [5]. Attack at the 4-position generates a sigma complex that can be stabilized by resonance donation from both methoxy groups, whereas attack at other positions results in less stabilized intermediates [5]. This differential stabilization accounts for the observed regioselectivity patterns.

Computational studies using density functional theory have provided additional insights into the regioselectivity patterns [8] [9]. The calculations reveal that the 4-position exhibits the highest electron density and the lowest energy barrier for electrophilic attack, supporting the experimental observations of preferential substitution at this position [9].

Metalation Chemistry

Lithiation Between Meta-Disposed Methoxy Groups

The metalation chemistry of 1,3-dimethoxybenzene exhibits a remarkable regioselectivity that differs significantly from typical electrophilic aromatic substitution patterns. The compound undergoes directed lithiation exclusively at the 2-position, which is located between the two meta-disposed methoxy groups [10] [11]. This regioselectivity represents a unique aspect of organometallic chemistry where the substrate geometry and electronic properties combine to create a highly selective reaction pathway.

The lithiation process typically employs lithium tetramethylpiperidide as the metalating agent in tetrahydrofuran solvent at low temperatures (-78°C) [10]. Under these conditions, the reaction proceeds through a disolvated-monomer-based mechanism, as evidenced by kinetic studies showing first-order dependence on tetrahydrofuran concentration and half-order dependence on lithium tetramethylpiperidide concentration [10].

The mechanistic pathway involves coordination of the lithium reagent with the methoxy oxygen atoms, creating a chelated intermediate that positions the lithium for selective deprotonation at the 2-position [10]. This coordination-directed metalation results in the formation of [2,6-dimethoxyphenyl]lithium as the primary organometallic intermediate [12]. The high regioselectivity arises from the geometric constraints imposed by the chelation, which favor deprotonation at the position between the two methoxy groups.

Computational studies have revealed that the lithiation transition state involves a methoxy-lithium interaction of approximately 2.1 Å, creating a near-tetrahedral coordination sphere around the lithium center [10]. This coordination geometry is crucial for achieving the observed regioselectivity, as it precisely positions the lithium reagent for selective deprotonation at the 2-position.

Metal-Directed Functionalization

The organometallic derivatives of 1,3-dimethoxybenzene serve as versatile intermediates for further functionalization reactions [13] [14]. The lithiated intermediate [2,6-dimethoxyphenyl]lithium can undergo various transformations with electrophilic reagents to introduce new functional groups at the 2-position with high regioselectivity.

The organometallic chemistry extends beyond simple lithiation to include formation of various metal complexes. Zinc derivatives such as zinc;1,3-dimethoxybenzene-2-ide have been synthesized through transmetalation reactions . These zinc complexes exhibit enhanced stability compared to the lithium derivatives and can participate in cross-coupling reactions under milder conditions.

The metal-directed functionalization reactions demonstrate broad scope in terms of electrophilic partners. The lithiated intermediate readily reacts with carbonyl compounds such as benzophenone to form tertiary alcohols. The reaction with benzophenone yields 2,4-dimethoxy-α,α-diphenylbenzyl alcohol in 95% yield, demonstrating the efficiency of the functionalization process.

Palladium-catalyzed carbon-hydrogen bond functionalization reactions have also been developed for 1,3-dimethoxybenzene derivatives. These reactions proceed through coordination of the palladium catalyst with the methoxy substituents, enabling selective functionalization at positions that are challenging to access through conventional electrophilic aromatic substitution.

The metal-directed approach offers significant advantages in terms of regioselectivity and functional group tolerance compared to traditional electrophilic aromatic substitution methods. The reactions can be performed under mild conditions and tolerate a wide range of functional groups, making them valuable synthetic tools for the preparation of complex aromatic compounds.

Carbenium Cation Interactions

1-Imidocarbenium Cation Reactions

The reactivity of 1,3-dimethoxybenzene toward 1-imidocarbenium cations represents a significant class of carbon-carbon bond forming reactions that proceed through Friedel-Crafts type mechanisms. These reactions demonstrate the enhanced nucleophilicity of 1,3-dimethoxybenzene compared to less activated aromatic compounds, with the compound showing much higher reactivity than anisole toward imidocarbenium electrophiles.

The 1-imidocarbenium cations are generated in situ from 1-imidoalkylphosphonium salts through cleavage of the carbon-phosphorus bond. The formation of these reactive intermediates involves weakening of the Cα-P+ bond, which can be described both qualitatively and quantitatively through systematic studies of phosphonium salts with different structural features.

In mixed competition experiments using equimolar amounts of 1,3-dimethoxybenzene and anisole, the 1,3-dimethoxybenzene demonstrates significantly higher reactivity toward the imidocarbenium cations. This enhanced reactivity reflects the increased electron density provided by the two methoxy groups compared to the single methoxy group in anisole, making 1,3-dimethoxybenzene a more potent nucleophile in these reactions.

The mechanism involves initial formation of a sigma complex between the imidocarbenium cation and the aromatic ring, followed by deprotonation to restore aromaticity. The presence of two electron-donating methoxy groups stabilizes the sigma complex intermediate, lowering the activation energy for the reaction and increasing the overall reaction rate.

The synthetic utility of these reactions extends to the preparation of β-aminocarbonyl substructures and the construction of carbo- and heterocyclic motifs. The high reactivity of 1,3-dimethoxybenzene enables efficient alkylation reactions even with relatively less reactive imidocarbenium species, expanding the scope of accessible products.

Kinetics of Cation Trapping

The kinetics of cation trapping reactions involving 1,3-dimethoxybenzene have been extensively studied using various experimental approaches including laser flash photolysis and stopped-flow techniques. These studies provide detailed insights into the rate constants and mechanisms of carbocation-aromatic interactions.

In photochemical studies of diphenylmethyl cation reactions, 1,3-dimethoxybenzene demonstrates efficient trapping capabilities with a second-order rate constant of approximately 4 × 10⁵ M⁻¹s⁻¹. This high rate constant reflects the enhanced nucleophilicity of 1,3-dimethoxybenzene compared to less activated aromatic compounds.

The kinetic studies reveal that the cation trapping process involves formation of a cyclohexadienyl cation intermediate, which can either undergo deprotonation to form the substitution product or undergo further rearrangement reactions. The ratio of these competing pathways depends on the reaction conditions and the nature of the carbocation involved.

Temperature-dependent kinetic studies have provided activation parameters for the cation trapping reactions. The activation energies typically range from 15-25 kcal/mol, with the exact values depending on the stability of the carbocation and the degree of substitution on the aromatic ring. The entropy of activation is generally negative, consistent with the ordered transition state structure in the bimolecular reaction.

The nucleophilicity parameters of 1,3-dimethoxybenzene have been quantified using the Mayr nucleophilicity scale, yielding values of N = 2.48 and s = 1.09. These parameters allow for prediction of reaction rates with various electrophiles and comparison with other aromatic nucleophiles. The high nucleophilicity parameter confirms the enhanced reactivity of 1,3-dimethoxybenzene toward electrophilic species.

Halogenation Pathways

Chlorination Mechanisms

The chlorination of 1,3-dimethoxybenzene proceeds through multiple mechanistic pathways depending on the chlorinating agent employed. The most extensively studied approach involves the use of N-chlorosuccinimide as the chlorinating agent, which offers high regioselectivity and mild reaction conditions [12].

The mechanism for chlorination using N-chlorosuccinimide involves initial conversion of 1,3-dimethoxybenzene to the corresponding lithium derivative [2,6-dimethoxyphenyl]lithium, followed by treatment with the chlorinating agent [12]. This two-step process ensures high regioselectivity for chlorination at the 2-position, between the two methoxy groups.

The lithiation step employs n-butyllithium in diethyl ether or 1,2-dimethoxyethane solvent, with the reaction mixture either maintained at ambient temperature for 1-16 hours or heated under reflux conditions [12]. The lithiated intermediate is then treated with N-chlorosuccinimide without isolation, leading to formation of 2-chloro-1,3-dimethoxybenzene in good yield.

Alternative chlorinating agents include chlorine gas, N-chlorophthalimide, and various polychloroalkanes [12]. The choice of chlorinating agent influences the reaction conditions and yield. N-chlorosuccinimide is preferred due to its ease of handling and high regioselectivity [12]. Tetrachloromethane and hexachloroethane are also effective chlorinating agents, with hexachloroethane being particularly preferred for its high reactivity [12].

The mechanism with N-chlorosuccinimide involves a free radical pathway when used for benzylic or allylic chlorination. However, in the case of 1,3-dimethoxybenzene, the reaction proceeds through an ionic mechanism involving the organolithium intermediate, which provides better regioselectivity control [12].

N-Chlorosuccinimide-Mediated Transformations

N-Chlorosuccinimide-mediated transformations of 1,3-dimethoxybenzene represent a versatile approach for introducing chlorine functionality with high regioselectivity. The reagent offers several advantages over traditional chlorinating agents, including enhanced regioselectivity, mild reaction conditions, and compatibility with various functional groups.

The mechanism of N-chlorosuccinimide-mediated chlorination involves generation of electrophilic chlorine species through various pathways. In the presence of hydrogen chloride, N-chlorosuccinimide can release chlorine gas, which then participates in the chlorination reaction. This process is catalyzed by protic acids and can be controlled through careful management of reaction conditions.

The regioselectivity of N-chlorosuccinimide-mediated chlorination depends on the specific reaction conditions employed. When used in conjunction with organolithium intermediates, the reaction proceeds with high regioselectivity at the 2-position [12]. Alternative approaches using N-chlorosuccinimide directly with 1,3-dimethoxybenzene can lead to different regioselectivity patterns depending on the reaction mechanism.

The kinetics of N-chlorosuccinimide-mediated reactions have been studied using various analytical techniques. The reactions typically follow second-order kinetics, first-order in both the aromatic substrate and the chlorinating agent. The rate constants are sensitive to the electronic properties of the aromatic ring, with more electron-rich compounds showing higher reaction rates.

The synthetic utility of N-chlorosuccinimide extends beyond simple chlorination reactions. The reagent can be used for oxidative transformations, selective cleavage of specific bonds, and formation of heterocyclic systems. The high regioselectivity and mild reaction conditions make N-chlorosuccinimide particularly valuable for late-stage functionalization of complex molecules containing 1,3-dimethoxybenzene substructures.

Photochemical Behavior

Photodegradation Mechanisms

The photochemical behavior of 1,3-dimethoxybenzene exhibits remarkable environmental dependency, with dramatically different reaction rates observed in aqueous solution compared to interfaces with ice and snow. In aqueous solution, 1,3-dimethoxybenzene demonstrates minimal photodegradation under tropospheric sunlight conditions, with rate constants that are statistically indistinguishable from zero.

The photodegradation mechanism in aqueous solution involves absorption of ultraviolet radiation in the wavelength range of 270-310 nm, leading to formation of excited electronic states. The excited states can undergo various decay pathways, including radiative decay, non-radiative decay, and photochemical reaction. In aqueous solution, the photochemical reaction pathway is inefficient, resulting in minimal degradation of the compound.

The quantum yield for photodegradation in aqueous solution is extremely low, indicating that most absorbed photons result in non-productive decay rather than chemical transformation. This low quantum yield is attributed to efficient quenching of the excited states by the aqueous environment, which provides multiple pathways for non-radiative decay.

The photodegradation process involves formation of various photoproducts through mechanisms such as hydroxyl radical attack, photoionization, and direct photolysis. The specific products formed depend on the reaction conditions, including pH, dissolved oxygen concentration, and the presence of other chemical species. Under acidic conditions, photoprotolysis can occur, leading to formation of benzenium ion intermediates.

The photochemical reactivity is strongly influenced by the electronic properties of the methoxy substituents. The electron-donating character of the methoxy groups affects both the absorption spectrum and the reactivity of the excited states. The presence of two methoxy groups in meta-disposition creates a unique electronic environment that influences the photochemical behavior.

Interface Chemistry in Ice and Snow Systems

The photochemical behavior of 1,3-dimethoxybenzene at ice and snow interfaces represents a remarkable example of environmental enhancement of photochemical processes. At the air-ice interface, photodegradation rates are enhanced by factors of 15-30 compared to aqueous solution, representing one of the most significant interface enhancements reported for organic compounds.

The enhancement mechanism involves multiple factors including changes in light absorption properties, alterations in quantum yield, and modifications in the chemical environment at the interface. Computational modeling using time-dependent density functional theory reveals bathochromic shifts of 2-5 nm in the absorption spectrum at the air-ice interface compared to aqueous solution. These red shifts increase the overlap between the absorption spectrum and the solar irradiance spectrum, enhancing light absorption efficiency.

The quantum yield enhancement represents the most significant factor contributing to the increased photodegradation rates at the interface. The quantum yield for photodegradation is 6-24 fold larger at the air-ice interface compared to aqueous solution, accounting for 51-96% of the observed rate enhancements. This dramatic increase in quantum yield suggests that the interface environment promotes more efficient photochemical decay pathways.

The interface chemistry is influenced by the unique properties of quasi-liquid layers at the air-ice interface. These quasi-liquid layers provide a different chemical environment compared to bulk aqueous solution, with altered solvation properties, different dielectric constants, and modified molecular dynamics. These changes in the local environment can significantly affect the photochemical properties of dissolved compounds.

The photodegradation products formed at the air-ice interface can be released into the atmosphere, representing a potential source of atmospheric organic compounds. This process has important implications for atmospheric chemistry and the fate of organic pollutants in snow and ice environments. The enhanced photodegradation rates suggest that current models may underestimate the rate of organic compound breakdown in polar regions.

Physical Description

Liquid

Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.21

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 265 of 271 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index